3-Dehydroquinic acid is a cyclic, seven-carbon sugar that serves as a crucial intermediate in the shikimate pathway [, , , ]. This metabolic pathway, absent in mammals but present in bacteria, fungi, and plants, is responsible for the biosynthesis of aromatic compounds like aromatic amino acids (phenylalanine, tyrosine, tryptophan), folates, ubiquinone, and vitamins E and K [, ]. DHQ's vital role in this pathway makes it a significant target for developing antimicrobial and antiparasitic agents [, , ].
3-Dehydroquinic acid is primarily sourced from plant materials and certain microorganisms that utilize the shikimate pathway. It belongs to the class of organic compounds known as quinic acids, characterized by their bicyclic structure containing a cyclohexane ring with multiple hydroxyl groups. In biochemical terms, it is classified as a polyol due to its multiple alcohol functional groups.
The synthesis of 3-dehydroquinic acid can be achieved through various methods:
The molecular formula of 3-dehydroquinic acid is C_7H_8O_6, indicating it contains seven carbon atoms, eight hydrogen atoms, and six oxygen atoms. The structure features a bicyclic arrangement with hydroxyl groups at specific positions that contribute to its reactivity and interaction with enzymes in the shikimate pathway.
The mechanism of action for 3-dehydroquinic acid primarily involves its role as an intermediate in enzymatic pathways:
3-Dehydroquinic acid (DHQ) is systematically named (1R,3R,4S)-1,3,4-Trihydroxy-5-oxocyclohexane-1-carboxylic acid [2] [5]. It belongs to the class of α-hydroxy acids and derivatives, featuring a cyclohexane ring with ketone (C5=O), carboxylic acid (C1-COOH), and three stereospecific hydroxyl groups (-OH) at positions C1, C3, and C4 [5]. The absolute configuration at these chiral centers is critical for its biological activity. The molecule adopts a half-chair conformation, with the C5 ketone facilitating enolization during enzymatic reactions [3]. Its stereochemistry is conserved across biological systems, ensuring substrate specificity for enzymes like 3-dehydroquinate dehydratase (DHQD) [3] [4].
Table 1: Atomic Identifiers and Stereochemical Data
Property | Value |
---|---|
PubChem CID | 440936 (3-Dehydroquinic acid) |
ChemSpider ID | 389720 |
ChEBI ID | CHEBI:17947 |
Stereodescriptors | (1R,3R,4S) |
Canonical SMILES | O=C1CC@@(C(=O)O)CC@H[C@H]1O |
InChI Key | WVMWZWGZRAXUBK-SYTVJDICSA-N |
DHQ has a molecular formula of C₇H₁₀O₆ and a molar mass of 190.15 g/mol [2] [5]. It is highly soluble in water (702 mg/mL predicted) due to its polar functional groups but exhibits low lipophilicity (logP = -2.1) [5]. The compound decomposes at high temperatures (>150°C) and is sensitive to alkaline conditions, undergoing spontaneous dehydration to 3-dehydroshikimate (DHS) [1] [6]. In Gluconobacter fermentation systems, DHQ accumulates extracellularly but requires rapid processing due to instability at neutral pH [6]. Crystalline forms are stable under anhydrous storage below -20°C [5].
Table 2: Key Physicochemical Parameters
Parameter | Value |
---|---|
Molecular Weight | 190.15 g/mol |
Water Solubility | 702 mg/mL (predicted) |
logP (Partition coeff.) | -2.1 |
pKa (Strongest acidic) | 3.3 |
Hydrogen Bond Donors | 4 |
Hydrogen Bond Acceptors | 6 |
Rotatable Bonds | 1 |
DHQ occupies the third node in the seven-step shikimate pathway, bridging primary carbon metabolism (phosphoenolpyruvate + erythrose-4-phosphate) and aromatic amino acid biosynthesis [3] [7]. It is biosynthesized from 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) via NAD⁺-dependent cyclization catalyzed by 3-dehydroquinate synthase (DHQS) [7]. Subsequently, DHQ is dehydrated by 3-dehydroquinate dehydratase (DHQD) to form 3-dehydroshikimate (DHS), the immediate precursor to shikimate [3] [4].
DHQD enzymes are classified into two evolutionarily distinct types:
Structural studies reveal DHQ binds at interfacial active sites in Type II DHQD, with conserved residues (e.g., Pro¹⁰⁵ in C. glutamicum) positioning the substrate for anti-dehydration [3]. The reaction proceeds via a cis- or trans-elimination mechanism depending on the enzyme class, with kcat values ranging from 50–500 s⁻¹ across microbial species [4].
Figure: Metabolic Context of DHQ in Chorismate Biosynthesis
Phosphoenolpyruvate + Erythrose-4-phosphate │ ↓ DAHP Synthase 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) │ ↓ DHQS 3-Dehydroquinic acid (DHQ) │ ↓ DHQD 3-Dehydroshikimate (DHS) │ ↓ Shikimate Dehydrogenase Shikimate
The enzymatic machinery involving DHQ is universally conserved in bacteria, archaea, fungi, algae, and plants but absent in mammals [7] [8]. DHQS and DHQD share >70% sequence identity among gram-negative bacteria and 60–80% identity between microbial and plant orthologs [4] [8]. In Camellia sinensis (tea plant), bifunctional 3-dehydroquinate dehydratase/shikimate dehydrogenase (DQD/SDH) enzymes regulate carbon flux toward gallic acid biosynthesis—a branch point from the shikimate pathway [1].
Key conserved residues include:
Microbial DHQD exhibits kinetic diversity reflecting ecological adaptation. For example:
In plants, DHQ serves dual roles:
Table 3: Evolutionary Conservation of DHQ-Associated Enzymes
Organism | Enzyme | *Conservation Score | Key Residues |
---|---|---|---|
Corynebacterium glutamicum | Type II DHQD | 9.2/10 | Pro¹⁰⁵, Ser¹⁰³, Lys⁵⁰ |
Escherichia coli | Type I DHQD | 8.7/10 | Lys¹⁷⁰, Arg¹⁰⁸, Asn⁷⁶ |
Camellia sinensis | DQD/SDH bifunctional | 8.5/10 | Ser³³⁸ (SDH unit) |
Helicobacter pylori | Type II DHQD | 9.0/10 | Asp²⁵, Arg¹⁸, His⁷² |
*Conservation score based on ConSurf analysis of catalytic residues [8]
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